molecular formula C23H25F3N4O2 B2747450 1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034512-09-7

1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2747450
CAS No.: 2034512-09-7
M. Wt: 446.474
InChI Key: WBABXPHLAMLCIZ-UHFFFAOYSA-N
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Description

This compound is a triazolone derivative featuring a piperidine ring substituted with a 4-(benzyloxy)benzyl group at the N1 position. The triazolone core is further modified with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 2.

Properties

IUPAC Name

4-methyl-2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2/c1-28-21(23(24,25)26)27-30(22(28)31)19-11-13-29(14-12-19)15-17-7-9-20(10-8-17)32-16-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBABXPHLAMLCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one typically involves several steps:

  • Construction of the piperidine scaffold: : The process usually begins with the synthesis of the piperidine ring through a Mannich reaction or other cyclization methods.

  • Attachment of the benzyloxybenzyl group: : This involves nucleophilic substitution or alkylation reactions, where the benzyloxy group is introduced to the piperidine framework.

  • Formation of the triazole ring: : This is achieved through a cyclization reaction using appropriate precursors, often involving azides and alkynes in a 'click' chemistry approach.

  • Introduction of the trifluoromethyl group: : The trifluoromethyl group is incorporated via nucleophilic or electrophilic trifluoromethylation, utilizing reagents like trifluoromethyl iodide or trifluoromethyltrimethylsilane.

Industrial Production Methods: : Industrially, the synthesis can be optimized using continuous flow processes to enhance efficiency and scalability. This method integrates the steps into a streamlined process, reducing reaction times and improving yields through precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: : 1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

  • Oxidation and Reduction: : The piperidine ring and triazole can participate in redox reactions, often using reagents like sodium borohydride or hydrogen peroxide.

  • Substitution Reactions: : The benzyloxy group and triazole ring are prone to nucleophilic or electrophilic substitution, facilitated by halides or amines.

  • Cyclization: : The compound can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions: : Reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures. Common reagents include sodium borohydride, trifluoromethyl iodide, and various halides or bases.

Major Products: : The products of these reactions include derivatives with modified electronic properties or enhanced biological activity, depending on the functional groups introduced or modified during the reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to triazoles exhibit significant anticancer properties. For instance:

  • A derivative similar to the target compound was shown to induce apoptosis in various cancer cell lines, including BT-474 and HeLa cells, with an IC50 value of approximately 0.99 μM .
  • The mechanism of action involves tubulin polymerization inhibition, which disrupts cell division and induces cell cycle arrest at specific phases .

Neurological Applications

Research indicates that derivatives of this compound may act as antagonists for muscarinic receptors, specifically M4 receptors. These receptors are implicated in various neurological disorders such as schizophrenia and Alzheimer's disease. The ability to modulate these receptors suggests potential therapeutic applications in treating cognitive dysfunctions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • The presence of the trifluoromethyl group is believed to enhance lipophilicity and metabolic stability.
  • The benzyloxy group may contribute to improved binding affinity to target proteins, enhancing biological activity.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives:

  • Cytotoxicity Assays: Various derivatives were screened against multiple cancer cell lines using MTT assays, revealing promising cytotoxic profiles .
  • Mechanistic Studies: Flow cytometry and staining assays demonstrated that certain derivatives induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
  • In Silico Studies: Molecular docking simulations have provided insights into how these compounds interact with target proteins, suggesting that modifications can lead to increased potency against specific targets .

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets and Pathways: : It targets enzymes, receptors, or other proteins, potentially modulating their activity. For example, the triazole ring might enhance binding to metalloenzymes, while the piperidine ring could interact with neurotransmitter receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (triazolone/piperidine/aryl groups) but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Differences Potential Implications References
Target Compound - 4-(Benzyloxy)benzyl on piperidine
- -CF₃ at triazolone C3
- -CH₃ at triazolone C4
Reference compound Enhanced lipophilicity and metabolic stability due to -CF₃; bulky benzyloxy group may limit membrane permeability.
5-(1-Benzylpiperidin-4-yl)-4-methyl-4H-1,2,4-triazole - Benzyl on piperidine
- No -CF₃ or benzyloxy groups
Simpler structure with no trifluoromethyl or benzyloxy substituents Reduced metabolic stability; lower molecular weight may improve solubility.
1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one - Benzyloxy on pentan-3-yl chain
- Hydroxyphenylpiperazine group
Flexible pentan-3-yl chain instead of rigid piperidine; hydroxyphenylpiperazine introduces hydrogen-bonding capability Improved solubility; potential for serotonin receptor modulation.
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-sec-butyl-2,4-dihydro-3H-1,2,4-triazol-3(4H)-one - Dichlorophenyl and dioxolane groups
- sec-butyl substituent
Halogenated aryl groups increase molecular weight; sec-butyl enhances hydrophobicity Higher toxicity risk; potential antifungal activity.
{1-Methyl-5-[2-(5-trifluoromethyl-2H-[1,2,4]triazol-3-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine - Two -CF₃ groups
- Pyridinyloxy linkage
Dual -CF₃ groups and pyridine ring Enhanced target selectivity (e.g., kinase inhibition); possible CYP450 interactions.

Substituent Effects on Pharmacokinetics

  • Trifluoromethyl (-CF₃) : Present in the target compound and EP 1 926 722 B1 (Entry 63), this group increases metabolic stability by resisting oxidative degradation .
  • Benzyloxy vs. Hydroxyphenylpiperazine : The target’s benzyloxy group contributes to lipophilicity, whereas the hydroxyphenylpiperazine in ’s compound improves aqueous solubility via hydrogen bonding .

Biological Activity

The compound 1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative with potential biological activity. This article delves into its pharmacological properties, including its mechanisms of action, therapeutic applications, and comparative efficacy against various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C25H28F3N3OC_{25}H_{28}F_3N_3O
  • SMILES Notation : CC(=O)N1C(=C(N=C1)C(Cc2ccccc2)N(C)C)C(F)(F)F

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Muscarinic Receptors : The compound exhibits antagonistic activity at muscarinic receptors, which are crucial for neurotransmission in the central and peripheral nervous systems. This suggests potential applications in treating neurological disorders .
  • Inhibition of Enzymatic Activity : The triazole moiety is known for its ability to inhibit enzymes involved in different metabolic pathways. Studies indicate that similar compounds can inhibit acetylcholinesterase (AChE), which is significant for conditions like Alzheimer's disease .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Antimicrobial Activity

Research has shown that triazole derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antiparasitic Activity

Triazole derivatives have also been explored for their antiparasitic effects. In vitro studies suggest that compounds targeting the Trypanosoma species exhibit promising activity, with IC50 values indicating effective inhibition comparable to standard treatments .

Case Study 1: Neurological Applications

A study investigated the effects of a related piperidine derivative on cognitive function in animal models. Results indicated improvement in memory retention and reduction in anxiety-like behaviors, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Antibacterial Efficacy

Another research focused on synthesizing various triazole derivatives to assess their antibacterial properties. The compound demonstrated enhanced activity against multi-drug resistant strains, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis

To provide a clearer understanding of the compound's efficacy compared to other known agents, a comparison table is presented below:

Compound NameTarget OrganismMIC (µg/mL)Reference
1-(1-(4-(benzyloxy)benzyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-oneStaphylococcus aureus6.25
IsoniazidMycobacterium tuberculosis0.25
CiprofloxacinEscherichia coli2.0

Q & A

Q. What strategies improve metabolic stability in preclinical studies?

  • Modifications :
  • Introduce deuterium at benzylic positions to slow CYP450-mediated oxidation .
  • Replace the benzyloxy group with a bioisostere (e.g., pyridylmethoxy) to reduce glucuronidation .
  • Assessment : Microsomal stability assays (human liver microsomes, NADPH cofactor) .

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